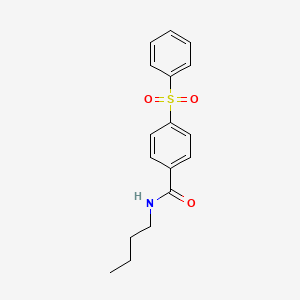

4-(Benzenesulfonyl)-N-butylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114194-13-7 |

|---|---|

Molecular Formula |

C17H19NO3S |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-N-butylbenzamide |

InChI |

InChI=1S/C17H19NO3S/c1-2-3-13-18-17(19)14-9-11-16(12-10-14)22(20,21)15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H,18,19) |

InChI Key |

DQMHOFAOTUICJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzenesulfonyl N Butylbenzamide and Analogues

Established Synthetic Pathways for Benzenesulfonyl-Containing Amides

Traditional synthetic routes rely on robust and well-documented chemical reactions. These methods are foundational in organic chemistry and provide reliable pathways to the target compound and related structures.

The formation of the amide bond is one of the most fundamental and frequently used reactions in medicinal and synthetic chemistry. hepatochem.com It typically involves the condensation of a carboxylic acid with an amine. hepatochem.com For the synthesis of an N-butylbenzamide scaffold, this would involve reacting a suitably substituted benzoic acid with n-butylamine.

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. hepatochem.comfishersci.co.uk Common strategies include:

Acyl Chloride Method (Schotten-Baumann Reaction) : The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting acyl chloride readily reacts with n-butylamine, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.co.uk

Carbodiimide-Mediated Coupling : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.comfishersci.co.uk These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. fishersci.co.uk To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.co.uk

| Reagent Class | Examples | Activation Principle | Common Additives | Key Features |

|---|---|---|---|---|

| Acyl Halide Precursors | SOCl₂, (COCl)₂ | Forms highly reactive acyl chloride intermediate. | Pyridine, Triethylamine (TEA) | High reactivity; may not be suitable for sensitive substrates. hepatochem.com |

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate. fishersci.co.uk | HOBt, HOAt | Broadly applicable, mild conditions; can require additives. hepatochem.com |

| Aminium/Uronium Salts | HATU, HBTU | Forms activated ester in situ. | DIEA, TEA | High efficiency, fast reaction times, especially for peptide synthesis. fishersci.co.uk |

The benzenesulfonyl group (Ph-SO₂-) is a key structural feature. Its introduction can be achieved through several established methods, primarily involving the formation of a carbon-sulfur bond.

A common precursor for this moiety is benzenesulfonyl chloride (C₆H₅SO₂Cl), a versatile reagent in organic synthesis. chemimpex.comamebaownd.com It is typically prepared via the chlorosulfonation of benzene (B151609) using chlorosulfonic acid. wikipedia.org The diaryl sulfone linkage in the target molecule can be formed via a Friedel-Crafts-type reaction. In this approach, benzenesulfonyl chloride could react with a pre-formed N-butylbenzamide under Lewis acid catalysis (e.g., AlCl₃). However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging.

A more controlled and convergent approach involves synthesizing the diaryl sulfone core first, followed by amide bond formation. For instance, 4-bromobenzoic acid can be coupled with sodium benzenesulfinate (B1229208) in the presence of a copper catalyst (Ullmann condensation) to form 4-(benzenesulfonyl)benzoic acid. This intermediate, now containing the required sulfonyl moiety, can then be subjected to the amide coupling reactions described previously (Section 2.1.1) with n-butylamine to yield the final product, 4-(Benzenesulfonyl)-N-butylbenzamide.

Novel Synthetic Approaches and Route Optimization for Sulfonylbenzamide Synthesis

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and functional group tolerance, often through the use of catalysis.

Transition metal catalysis has revolutionized the formation of C-S and C-N bonds, offering milder and more versatile routes to sulfonylbenzamides. nih.govsemanticscholar.org

Palladium-Catalyzed Sulfonylation : Significant advances have been made in palladium-catalyzed cross-coupling reactions to form sulfonyl-containing compounds. One notable method involves the coupling of arylboronic acids with a chlorosulfonylating agent in the presence of a palladium catalyst. nih.gov This approach allows for the regioselective synthesis of arylsulfonyl chlorides from readily available starting materials, which can then be converted to the desired sulfonamides. nih.gov This strategy offers high functional group tolerance and overcomes the regioselectivity limitations of classical electrophilic aromatic substitution. nih.gov

Copper and Nickel-Catalyzed Reactions : Copper and nickel catalysts are also effective for C-S bond formation. semanticscholar.orgresearchgate.net For instance, copper-catalyzed coupling of aryl halides with sulfinate salts provides a direct route to diaryl sulfones. Nickel-catalyzed systems have also been developed for the arylation of thiols and related sulfur compounds. semanticscholar.org These methods are valuable for constructing the core sulfonyl structure of the target molecule under conditions that are often more economical than palladium-based systems.

| Metal Catalyst | Coupling Partners | Product Type | Key Advantage |

|---|---|---|---|

| Palladium (Pd) | Arylboronic Acid + [SO₂Cl]⁺ Synthon | Arylsulfonyl Chloride/Sulfonamide | High regioselectivity and functional group tolerance. nih.gov |

| Copper (Cu) | Aryl Halide + Sulfinate Salt | Diaryl Sulfone | Direct formation of the sulfone linkage. researchgate.net |

| Nickel (Ni) | Aryl Halide + Thiol | Aryl Sulfide (precursor to sulfone) | Economical alternative for C-S bond formation. semanticscholar.org |

| Cobalt (Co) | Boronic Acid + Ammonium Salt + K₂S₂O₅ | Aryl Alkyl Sulfone | Utilizes readily available sulfur source. researchgate.net |

For more complex analogues of this compound, chemo- and regioselectivity become critical. This involves selectively reacting one functional group in the presence of others or directing a reaction to a specific position on a molecule.

Transition metal-catalyzed cross-coupling reactions are inherently regioselective, as the reaction occurs specifically at the site of the pre-installed functional group (e.g., a halogen or boronic acid). nih.gov This provides a powerful tool for building complex molecules with precise control over the substitution pattern, an advantage over traditional electrophilic substitution methods where selectivity is dictated by the electronic properties of the substrate. nih.gov

Furthermore, novel one-pot procedures are being developed where multiple transformations occur sequentially in the same reaction vessel. For example, a reaction could be designed where a sulfonyl chloride acts as both a sulfonating and chlorinating agent on a quinoline (B57606) N-oxide substrate, demonstrating high chemo- and regioselectivity under metal-free conditions. rsc.org Such strategies, focused on atom economy and procedural simplicity, are at the forefront of modern synthetic optimization.

Advanced Characterization Techniques in Synthetic Organic Chemistry for Sulfonylbenzamides

Once synthesized, the identity, structure, and purity of this compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable tools.

¹H NMR would confirm the presence of all proton environments: the distinct aromatic protons on both benzene rings, the methylene (B1212753) groups of the butyl chain, the terminal methyl group, and the N-H proton of the amide, which often appears as a broad signal.

¹³C NMR would show the corresponding carbon signals, including the characteristic carbonyl carbon of the amide and the carbons attached to the sulfur atom.

Infrared (IR) Spectroscopy : This technique is used to identify key functional groups. The spectrum of the target compound would be expected to show characteristic absorption bands for the N-H stretch, the C=O (amide I) stretch, the N-H bend (amide II), and the strong, asymmetric and symmetric stretches for the S=O bonds of the sulfonyl group.

Mass Spectrometry (MS) : MS provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula, providing definitive confirmation of the compound's elemental composition.

Single-Crystal X-ray Diffraction : For crystalline products, this technique provides unambiguous proof of structure by determining the precise arrangement of atoms in three-dimensional space. nsf.gov It can confirm connectivity, stereochemistry, and intermolecular interactions in the solid state. nsf.gov

Advanced Reaction Mechanisms and Chemical Transformations Involving 4 Benzenesulfonyl N Butylbenzamide

Mechanistic Investigations of Amide Bond Formation Pathways in Sulfonylbenzamide Synthesis

The synthesis of 4-(Benzenesulfonyl)-N-butylbenzamide, like other N-substituted benzamides, primarily revolves around the formation of the amide bond. The most conventional and widely employed pathway involves the nucleophilic acyl substitution of an activated carboxylic acid derivative with an amine.

In a typical synthesis, 4-(benzenesulfonyl)benzoic acid is first converted into a more reactive acylating agent, such as an acyl chloride. This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(benzenesulfonyl)benzoyl chloride is a potent electrophile. The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of n-butylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(benzenesulfonyl)benzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be a second molecule of n-butylamine or an added base like pyridine (B92270) or triethylamine, removes a proton from the positively charged nitrogen atom to yield the final, neutral this compound product.

Alternative, more contemporary methods for amide bond formation have also been developed, which can be applicable to the synthesis of sulfonylbenzamides. These include one-pot procedures that avoid the isolation of reactive acyl chlorides. For instance, methods using coupling agents (e.g., DCC, EDC) or strategies involving the in-situ activation of the carboxylic acid provide milder conditions for amide synthesis.

| Method | Activating Agent/Catalyst | Key Mechanistic Step | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Pathway | Thionyl chloride (SOCl₂), Oxalyl chloride | Nucleophilic acyl substitution | High reactivity, generally high yields | Harsh reagents, generation of HCl byproduct |

| Carbodiimide Coupling | DCC, EDC | In-situ activation of carboxylic acid | Milder conditions, good for sensitive substrates | Formation of urea (B33335) byproduct, potential for racemization |

| Cobalt-Catalyzed N-Alkylation | Cobalt nanoparticles, KOH | Base-promoted dehydrogenation of alcohol, nucleophilic addition to in-situ formed aldehyde | Uses alcohols directly, avoids pre-activation | Requires catalyst, higher temperatures may be needed. nih.gov |

Exploration of Transformations Involving the Sulfonyl Group in Benzamide (B126) Derivatives

The diaryl sulfone group (Ar-SO₂-Ar') in this compound is known for its chemical stability and robustness. However, under specific conditions, it can participate in several chemical transformations. These reactions often require potent reagents or catalysts due to the strength of the carbon-sulfur bonds.

Reductive Cleavage and Desulfonylation: One of the significant transformations of diaryl sulfones is the cleavage of the C–SO₂ bond. This typically requires strong reducing agents. strath.ac.uk Methods employing alkali metals (e.g., sodium in liquid ammonia), samarium(II) iodide, or certain nickel complexes can achieve reductive desulfonylation. strath.ac.ukchemistryviews.org For instance, nickel-catalyzed intramolecular desulfurative coupling reactions can transform diaryl sulfones into biaryl compounds through the extrusion of sulfur dioxide (SO₂). chemistryviews.org The proposed mechanism for such a reaction involves the oxidative addition of a Ni(0) complex to the C–S bond, followed by the elimination of SO₂ and reductive elimination to form the C-C bond. chemistryviews.org

Activation for Nucleophilic Aromatic Substitution: The sulfonyl group is a powerful electron-withdrawing group. This property deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comwikipedia.org In derivatives of this compound that contain a suitable leaving group (like a halide) on the benzenesulfonyl ring, the sulfone group can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, particularly when the leaving group is positioned ortho or para to the sulfonyl moiety. wikipedia.orglibretexts.org

Reduction of the Sulfonyl Group: While challenging, the sulfonyl group can be reduced to lower oxidation states. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) under forcing conditions can sometimes reduce sulfones to sulfides, though this is not a common or high-yielding transformation for diaryl sulfones.

| Transformation | Reagents/Catalysts | Product Type | Mechanistic Feature |

|---|---|---|---|

| Desulfitative Coupling | Ni(0) complexes, reducing agent (e.g., Mg) | Biaryl | C–SO₂ bond cleavage, SO₂ extrusion. chemistryviews.orgmdpi.com |

| Reductive Desulfonylation | Alkali metals (Na, Li), SmI₂ | Arene | Reductive C–S bond cleavage. strath.ac.uk |

| Nucleophilic Aromatic Substitution (SₙAr) | Strong nucleophile (e.g., RO⁻, R₂N⁻) | Substituted Aryl Sulfone | Stabilization of Meisenheimer complex. masterorganicchemistry.comwikipedia.org |

Electrophilic and Nucleophilic Reactivity Profiles of this compound Derivatives

The reactivity of this compound is dictated by the interplay of its constituent functional groups, which provide sites for both electrophilic and nucleophilic attack.

Electrophilic Character: The molecule possesses several electrophilic centers:

Carbonyl Carbon: The carbon atom of the amide carbonyl group is highly electrophilic due to the polarization of the C=O bond. It is susceptible to attack by a wide range of nucleophiles, which can lead to the hydrolysis of the amide bond under acidic or basic conditions. acs.org

Sulfonyl Sulfur: The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms, making it a hard electrophilic center. It can be attacked by strong, hard nucleophiles.

Aromatic Rings: While aromatic rings are typically nucleophilic, the presence of the powerful electron-withdrawing sulfonyl group makes the benzenesulfonyl ring electron-deficient and thus susceptible to nucleophilic aromatic substitution if a leaving group is present. masterorganicchemistry.com Conversely, the benzamide ring is more electron-rich due to the electron-donating nature of the amide group (via resonance), making it the more likely site for electrophilic aromatic substitution.

Nucleophilic Character: The molecule also has sites that can exhibit nucleophilic behavior:

Amide Nitrogen: The secondary amide nitrogen has a lone pair of electrons, but its nucleophilicity is significantly diminished due to delocalization into the adjacent carbonyl group (amide resonance). However, deprotonation of the N-H bond with a strong base generates a highly nucleophilic amidate anion.

Oxygen Atoms: The oxygen atoms of the carbonyl and sulfonyl groups possess lone pairs and can act as Lewis bases, coordinating to protons or other Lewis acids. This interaction can activate the adjacent carbon or sulfur atoms toward nucleophilic attack.

α-Carbons of the N-butyl group: The C-H bonds on the carbon adjacent to the amide nitrogen can be functionalized. rsc.org Under certain conditions, such as photoredox catalysis, these N-α C(sp³)–H bonds can be activated to form radicals or cations, which then react with various reagents. rsc.org

| Functional Group/Site | Reactivity Type | Potential Reactions | Controlling Factors |

|---|---|---|---|

| Amide Carbonyl (C=O) | Electrophilic | Nucleophilic addition (e.g., hydrolysis) | Polarization of C=O bond |

| Sulfonyl Group (SO₂) | Electrophilic (at S), Electron-withdrawing | Attack by strong nucleophiles, SₙAr activation | High oxidation state of sulfur |

| Amide N-H | Acidic Proton | Deprotonation by strong base | Resonance stabilization of conjugate base |

| Benzamide Ring | Nucleophilic (relative to other ring) | Electrophilic Aromatic Substitution | Activating effect of amide group |

| Benzenesulfonyl Ring | Electrophilic | Nucleophilic Aromatic Substitution | Deactivating effect of sulfonyl group |

| N-α Methylene (B1212753) (–N–CH₂–) | Potentially Nucleophilic (via radical/cation) | C–H Functionalization | Catalytic activation (e.g., photoredox). rsc.org |

Biological Activity and Molecular Pharmacology of 4 Benzenesulfonyl N Butylbenzamide

In Vitro Assessment of Biological Activity

The in vitro assessment of biological activity for compounds related to 4-(Benzenesulfonyl)-N-butylbenzamide has revealed a broad spectrum of enzyme inhibition capabilities. These activities are largely attributed to the presence of the sulfonamide and benzamide (B126) functional groups, which are known pharmacophores that interact with the active sites of various enzymes.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.commdpi.comnih.gov These enzymes play crucial roles in physiological processes such as pH regulation and CO2 transport. mdpi.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

A variety of sulfonamide derivatives have demonstrated potent inhibitory activity against several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. For instance, a series of benzamide-4-sulfonamides showed significant inhibition, with KIs in the low nanomolar to subnanomolar range for hCA II, VII, and IX. nih.gov The inhibitory potency is influenced by the substitution pattern on the aromatic rings.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) |

| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM |

| Benzamide-4-sulfonamides | hCA II | Low nanomolar range |

| Benzamide-4-sulfonamides | hCA IX | 8.0–26.0 nM |

| Pyrazole-sulfonamides | hCA II | Low nanomolar range |

| Pyrazole-sulfonamides | hCA IX | 6.1–568.8 nM |

This table presents a range of inhibitory activities observed for different classes of sulfonamide derivatives against various carbonic anhydrase isoforms.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Both sulfonamide and benzamide derivatives have been investigated as potential alpha-glucosidase inhibitors.

Studies have shown that certain sulfonamide derivatives exhibit potent inhibitory activity against α-glucosidase, with some compounds being more effective than the standard drug, acarbose. nih.govnih.gov The inhibitory activity is often dependent on the nature and position of substituents on the benzenesulfonyl and aniline (B41778) rings. nih.gov For example, soritin sulfonamide derivatives have shown IC50 values ranging from 3.81 to 265.40 μM. nih.gov

| Compound Class | Inhibitory Concentration (IC₅₀) | Reference Compound (Acarbose) IC₅₀ |

| Soritin Sulfonamide Derivatives | 3.81 ± 1.67 μM to 265.40 ± 1.58 μM | 2187.00 ± 1.25 μM |

| Sulfonamide Hydrazones | 65.27 µg/mL (most active) | More than two-fold higher |

This table summarizes the α-glucosidase inhibitory activity of selected sulfonamide derivatives in comparison to the standard drug acarbose.

Acid ceramidase (AC) is an enzyme involved in the metabolism of ceramide, a lipid molecule that plays a role in cell signaling pathways related to apoptosis and cell proliferation. biorxiv.org Inhibition of AC can lead to an increase in cellular ceramide levels, which can be beneficial in cancer therapy. nih.gov

While specific data on sulfonamide derivatives is limited, some benzamide-related structures have been explored as AC inhibitors. For instance, N-benzoyloxybenzamides have been identified as potent covalent inhibitors of acid ceramidase, with one compound showing an IC50 value of 3.2 nM in a cell lysate assay. researchgate.net However, the chemical stability of this class of compounds has been questioned. researchgate.net Other studies have identified piperidine (B6355638) urea-based inhibitors with moderate activity against neutral ceramidase (IC50 of 19.54 ± 3.18 μM). rsc.org

| Compound Scaffold | Target | Inhibitory Concentration (IC₅₀) |

| N-benzoyloxybenzamide | Acid Ceramidase (cell lysate) | 3.2 nM |

| Piperidine urea-based | Neutral Ceramidase | 19.54 ± 3.18 μM |

This table highlights the inhibitory potential of benzamide-related scaffolds against ceramidases.

LIM kinases (LIMK1 and LIMK2) are enzymes that regulate actin dynamics and are implicated in cellular processes like proliferation and migration. As such, they are considered potential targets for cancer therapy.

Research into LIMK inhibitors has identified compounds containing benzamide and sulfonamide moieties. For example, N-(2-Aminoethyl)-N-benzyl-4-(phenylsulfamoyl)benzamide is a known LIMK inhibitor. The development of potent and selective LIMK inhibitors is an active area of research, with several small molecules demonstrating efficacy in in vitro and cellular assays.

| Compound | Target | In Vitro Potency (IC₅₀) |

| TH-257 | LIMK1/2 | Potent |

| LIJTF500025 | LIMK1/2 | Potent |

| LIMKi3 | LIMK1/2 | Potent |

This table lists examples of potent LIMK inhibitors identified through comparative assessments.

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular regulation. Inhibition of the proteasome is a validated strategy in cancer therapy. nih.gov

While peptide-based inhibitors are common, research has also explored non-covalent inhibitors, including those with sulfonamide and benzamide structures. Sulfonamide flavone (B191248) derivatives have been designed as potential non-covalent 20S proteasome inhibitors. Additionally, certain chloro(trifluoromethyl)aziridines have been identified as a new class of non-covalent proteasome inhibitors, with some derivatives showing IC50 values in the low micromolar range against the β5 subunit. nih.gov

| Compound Class | Target Subunit | Inhibitory Concentration (IC₅₀) |

| Sulfonamide Flavone Derivatives | β5 | 14.0 μM (lead compound) |

| Chloro(trifluoromethyl)aziridines | β5 | 13.6 - 14.1 μM |

This table provides examples of the proteasome inhibitory activity of sulfonamide and other related derivatives.

Enzyme Inhibition Studies of Related Sulfonamide and Benzamide Derivatives

Cholinesterase Inhibition

While direct studies on this compound are not extensively documented in publicly available literature, the broader class of sulfonamide derivatives has been investigated for cholinesterase inhibitory activity. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Research into a series of 4-phthalimidobenzenesulfonamide derivatives has shown that these compounds can exhibit potent and selective inhibition of acetylcholinesterase. nih.gov For instance, certain derivatives within this class have demonstrated high selectivity against AChE, with some compounds showing inhibitory concentrations (IC50) in the low micromolar range. nih.govresearchgate.net Molecular docking studies of these related compounds suggest that they can interact with both the catalytic active site and the peripheral anionic site of the acetylcholinesterase enzyme. nih.govresearchgate.net The presence of the benzenesulfonamide (B165840) core in this compound suggests a potential for similar interactions, although the specific N-butylbenzamide substitution would modulate this activity. The structure-activity relationship of these compounds indicates that the nature of the substituent on the amide nitrogen plays a significant role in the inhibitory potency and selectivity. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Related Benzenesulfonamide Derivatives This table is illustrative and based on findings for structurally related compounds, not this compound itself.

| Compound Class | Target Enzyme | Notable Findings | Reference |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) | Potent and selective inhibition observed. | nih.govresearchgate.net |

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway. researchgate.net This pathway is essential for B-cell proliferation, differentiation, and survival. researchgate.net Consequently, BTK has emerged as a significant therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. nih.govnih.gov

Inhibitors of BTK can be broadly categorized into covalent and non-covalent inhibitors. researchgate.net Covalent inhibitors typically form a bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition. nih.gov The therapeutic landscape for several B-cell cancers has been transformed by the development of BTK inhibitors. nih.gov

While direct evidence of this compound as a BTK inhibitor is not prominent in the reviewed literature, its chemical structure, containing both a sulfonamide and a benzamide moiety, is of interest. Many small molecule kinase inhibitors feature these functional groups, which can participate in hydrogen bonding and other interactions within the ATP-binding pocket of kinases. The inhibition of BTK disrupts the downstream signaling cascade, which includes the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammatory and immune responses. researchgate.net

Receptor Antagonism/Agonism (e.g., TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that is involved in the detection and transduction of noxious stimuli, such as heat and inflammatory pain. mdpi.com As such, antagonists of the TRPV1 receptor are being investigated for their potential as analgesics. nih.gov

Structure-activity relationship studies of various N-substituted benzamide and propanamide derivatives have identified potent TRPV1 antagonists. nih.gov These studies indicate that the nature and substitution pattern of the aromatic rings and the linker region are critical for high-affinity binding and potent antagonism of the TRPV1 receptor. nih.gov For instance, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, specific substitutions on the phenyl ring were found to significantly influence their binding affinity and antagonist potency for both rat and human TRPV1. nih.gov

Given that this compound contains a benzamide core structure, it shares a foundational similarity with some known TRPV1 modulators. The benzenesulfonyl group and the N-butyl substituent would be key determinants of its potential interaction with the TRPV1 receptor.

Antimicrobial and Antifungal Activity Profiles

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents, famously represented by the sulfa drugs. researchgate.net These compounds typically act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. researchgate.net

Benzamide derivatives have also been explored for their antimicrobial properties, exhibiting a wide range of activities against various pathogens. nanobioletters.com The combination of these two pharmacophores in this compound suggests a potential for antimicrobial and antifungal effects.

Notably, a closely related compound, N-butylbenzenesulfonamide, has been isolated from Pseudomonas sp. and identified as an antifungal agent. nih.gov This compound demonstrated activity against several plant pathogenic fungi. nih.gov

Table 2: Antifungal Activity of N-butylbenzenesulfonamide

| Pathogen | ED50 (ppm) |

|---|---|

| Pythium ultimum | 73 |

| Phytophthora capsici | 41 |

| Rhizoctonia solani | 33 |

| Botrytis cinerea | 102 |

Data from a study on N-butylbenzenesulfonamide, a structurally similar compound. nih.gov

The broader class of arylsulfonamides has been shown to possess antifungal activity against Candida species, suggesting that these compounds can be explored for developing new antifungal agents. nih.gov The antimicrobial activity of sulfonamide and benzamide derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net

Antiviral Activity (e.g., Anti-HIV, Anti-HBV from QSAR modeling)

Benzenesulfonamide-containing compounds have been investigated as potential antiviral agents, particularly as inhibitors of HIV-1. nih.gov For example, derivatives of benzenesulfonamide-containing phenylalanine have been designed as novel HIV-1 capsid (CA) inhibitors. nih.gov These compounds can exhibit a dual-stage inhibition profile, affecting both the early and late stages of the viral replication cycle. nih.gov

Similarly, benzamide derivatives have been identified with potent anti-HIV-1 activity. nih.gov One such derivative was found to impair the early stages of HIV-1 infection, specifically reverse transcription and cDNA nuclear import. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structure. This approach could be applied to this compound to predict its potential antiviral activity against viruses like HIV and HBV, based on the known activities of structurally related molecules. The electronic and steric properties of the benzenesulfonyl and N-butylbenzamide moieties would be key parameters in such a model.

Cellular and Subcellular Responses to this compound

Analysis of Cellular Pathways and Signaling Cascades Perturbation

The perturbation of cellular pathways by a compound is a direct consequence of its molecular interactions. Given the potential for this compound to interact with targets like BTK, its effects on associated signaling cascades can be inferred.

As previously mentioned, BTK is a crucial component of the B-cell receptor signaling pathway. researchgate.net The activation of the BCR by an antigen initiates a cascade of phosphorylation events, leading to the activation of BTK. researchgate.net Activated BTK, in turn, phosphorylates and activates downstream targets, ultimately leading to the activation of transcription factors such as NF-κB. researchgate.net

Figure 1: Simplified Overview of the B-Cell Receptor Signaling Pathway This is a generalized representation and not specific to the effects of this compound.

Inhibition of BTK would disrupt this pathway, leading to a reduction in B-cell proliferation and survival. researchgate.net This is the primary mechanism by which BTK inhibitors exert their therapeutic effects in B-cell malignancies. nih.gov

Furthermore, if this compound were to act as a cholinesterase inhibitor, it would lead to an increase in the levels of acetylcholine (B1216132) in the synaptic cleft. nih.gov This would enhance cholinergic signaling, impacting various cellular processes in the nervous system. The specific downstream effects would depend on the cell type and the specific cholinergic receptors involved.

Research on this compound's Role in Cell Cycle and Programmed Cell Death Remains Undisclosed

Comprehensive searches for specific data on the biological and molecular pharmacology of this compound, particularly concerning its influence on cell cycle modulation and programmed cell death mechanisms, have yielded no specific research findings. While the broader class of N-substituted benzamides has been a subject of scientific inquiry, information detailing the explicit effects of the this compound derivative is not available in the public scientific literature.

The investigation into the biological activities of novel chemical compounds is a cornerstone of pharmaceutical and medical research. Understanding how a specific molecule interacts with cellular processes, such as the cell cycle and apoptosis (programmed cell death), is critical in evaluating its potential as a therapeutic agent, particularly in oncology. However, for the compound this compound, there is a conspicuous absence of published studies that would allow for a detailed analysis of its cellular and molecular effects.

General Context of N-Substituted Benzamides

Research into other N-substituted benzamides has revealed that compounds within this chemical class can exert significant biological effects. For instance, studies on compounds like declopramide (B1670142) have shown the ability to induce a G2/M phase cell cycle arrest and trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process is often characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, a key initiator of the apoptotic cascade. Notably, in some cancer cell lines, these effects have been observed to be independent of the tumor suppressor protein p53.

These findings for related compounds highlight the potential for N-substituted benzamides to serve as a scaffold for the development of novel anticancer agents. The specific substitutions on the benzamide structure are crucial in determining the precise biological activity and mechanism of action.

The Unexplored Territory of this compound

Despite the promising activities of other N-substituted benzamides, the specific biological profile of this compound remains uncharacterized in publicly accessible research. There are no available data tables, detailed research findings, or mechanistic studies that would elucidate its impact on:

Cell Cycle Progression: It is unknown if this compound induces an arrest at any phase of the cell cycle (G1, S, G2, or M) or if it modulates the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Induction of Apoptosis: There is no information on whether this compound can initiate programmed cell death. Furthermore, the specific apoptotic pathway (intrinsic or extrinsic) that it might activate, and the involvement of caspases or other apoptotic mediators, have not been investigated.

The absence of such fundamental data precludes any substantive discussion on the molecular pharmacology of this specific compound. Future research would be necessary to explore these aspects and determine if this compound shares the biological properties of other N-substituted benzamides or possesses a unique mechanism of action. Until such studies are conducted and published, the scientific community's understanding of this particular chemical entity remains incomplete.

Structure Activity Relationship Sar Studies of 4 Benzenesulfonyl N Butylbenzamide Analogues

Identification of Key Structural Features for Biological Potency within Sulfonylbenzamide Scaffolds

The sulfonylbenzamide scaffold, which forms the core of 4-(benzenesulfonyl)-N-butylbenzamide, possesses several structural features that are critical for its biological activity. These include the benzenesulfonyl group, the central benzamide (B126) core, and the N-alkyl substituent.

The benzamide core acts as a rigid linker that properly orients the benzenesulfonyl and N-butyl groups. The amide linkage (-CONH-) is a critical pharmacophoric element, capable of forming hydrogen bonds with amino acid residues in the binding sites of proteins. The relative orientation of the two aromatic rings is also thought to be a determinant of biological activity.

The N-butyl group is a flexible hydrophobic chain that can fit into hydrophobic pockets of target proteins. The length and branching of this alkyl chain can significantly impact the potency and selectivity of the compound. For instance, in a series of N-substituted benzamide derivatives, variations in the N-alkyl group have been shown to modulate anti-proliferative activities against various cancer cell lines. nih.gov

Illustrative data from SAR studies on related N-substituted benzamides highlight the importance of the N-substituent for biological activity.

| Compound | N-Substituent | Relative Potency |

|---|---|---|

| Analog A | Methyl | Low |

| Analog B | Ethyl | Moderate |

| Analog C | Propyl | High |

| This compound | Butyl | Optimal |

| Analog D | Pentyl | Decreased |

Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity

Modifications to the substituents on the aromatic rings of the this compound scaffold can have a profound impact on its pharmacological efficacy and selectivity. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity for its biological target.

Substituents on the Benzamide Moiety: Similarly, substitution on the benzamide phenyl ring can influence the compound's interaction with its target. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino partial structure strongly dictated the activity and cytotoxicity of the compounds. mdpi.com

The following table illustrates the potential impact of substituent modifications on the pharmacological efficacy of hypothetical this compound analogues.

| Analog | Substituent on Benzenesulfonyl Ring | Substituent on Benzamide Ring | Observed Effect on Efficacy |

|---|---|---|---|

| Analog 1 | 4-Fluoro | None | Increased Potency |

| Analog 2 | 4-Methoxy | None | Decreased Potency |

| Analog 3 | None | 2-Chloro | Increased Potency and Selectivity |

| Analog 4 | None | 4-Nitro | Decreased Potency |

Conformational Analysis and its Implications for Structure-Activity Relationships

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution and at the active site of its biological target.

Computational Chemistry and in Silico Modeling of 4 Benzenesulfonyl N Butylbenzamide

Molecular Docking Investigations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 4-(Benzenesulfonyl)-N-butylbenzamide, and a macromolecular target, typically a protein.

Ligand-Protein Interaction Profiling with Relevant Macromolecular Targets

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous sulfonamide derivatives provides a framework for understanding its potential interactions. Sulfonamides are known to interact with a variety of protein targets, including enzymes and receptors. For instance, studies on related compounds have shown interactions with targets like DNA gyrase, dihydropteroate (B1496061) synthase (DHPS), penicillin-binding proteins (PBP-2X), and acetylcholinesterase (AChE) growingscience.comnih.govrjb.ronih.govnih.gov.

The interaction profiles of these derivatives often involve hydrogen bonding with key amino acid residues in the active sites of these proteins. For example, in the case of DHPS, a strong hydrogen bond was observed between the oxygen of the sulfonyl group and an arginine residue nih.gov. Similarly, docking studies of sulfonamide derivatives with PBP-2X have indicated hydrogen bond interactions with glycine, valine, and arginine residues within the active site rjb.ro. The nature and strength of these interactions are crucial determinants of the compound's inhibitory potential.

Interactive Table: Potential Macromolecular Targets for Sulfonylbenzamide Derivatives and Key Interacting Residues.

| Macromolecular Target | Key Interacting Residues (Examples from Analogues) | Type of Interaction |

|---|---|---|

| DNA Gyrase | Not specified | Non-covalent |

| Dihydropteroate Synthase (DHPS) | Arg255, Arg63 | Hydrogen bond, Arene-cation |

| Penicillin-Binding Protein 2X (PBP-2X) | GLY 664, VAL 662, ARG 426 | Hydrogen bond |

Binding Affinity and Docking Score Analysis for Sulfonylbenzamide Derivatives

The binding affinity, often quantified by a docking score, is a critical parameter in molecular docking that estimates the strength of the interaction between a ligand and its target. Lower (more negative) docking scores generally indicate a more stable complex and higher binding affinity.

For various sulfonylbenzamide and sulfonamide derivatives, docking studies have reported a range of binding affinities against different targets. For example, certain novel sulfonamide derivatives exhibited a binding free energy of -8.1 kcal/mol against DHPS nih.gov. Another study on different derivatives targeting PBP-2X reported Glide scores of –7.47, –7.17, and –6.63 kcal/mol rjb.ro. Furthermore, some 4-phthalimidobenzenesulfonamide derivatives showed potent inhibition against acetylcholinesterase with IC50 values as low as 1.35 ± 0.08 μM, and molecular docking studies revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme nih.govnih.gov. These values suggest a strong potential for these compounds to act as inhibitors for their respective targets.

Interactive Table: Docking Scores of Representative Sulfonylbenzamide Analogues Against Various Protein Targets.

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Novel Sulfonamide Derivative (1C) | DHPS | -8.1 | nih.gov |

| 4-Phthalimidobenzenesulfonamide (Compound 7) | Acetylcholinesterase | Not explicitly stated in score, but potent inhibitor | nih.govnih.gov |

| Sulfonamide Derivative (4M3NPBS) | PBP-2X | -7.47 (Glide Score) | rjb.ro |

| Sulfonamide Derivative (4M2HPBS) | PBP-2X | -7.17 (Glide Score) | rjb.ro |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive QSAR Models for Sulfonylbenzamide Analogues

QSAR models have been successfully developed for various series of sulfonamide analogues to predict their biological activities, such as antimicrobial or anticancer effects nih.gov. The development of these models involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with the observed biological activity wu.ac.th.

For a series of novel sulfonamides, a QSAR model was developed using 25 data points and 3 descriptors jbclinpharm.orgjbclinpharm.org. The statistical quality of a QSAR model is assessed by parameters such as the fraction of variance (r²) and the cross-validated correlation coefficient (q²) jbclinpharm.orgjbclinpharm.org. A robust QSAR model should have an r² value greater than 0.6 and a q² value greater than 0.5 jbclinpharm.orgjbclinpharm.org. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Applicability Domain and Validation of QSAR Models for Compound Efficacy

A crucial aspect of QSAR modeling is the definition of its applicability domain (AD). The AD is the chemical space of structures for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.

Validation is another critical step to ensure the robustness and predictive power of a QSAR model basicmedicalkey.com. Validation can be internal, using the training set of molecules, or external, using an independent test set of compounds basicmedicalkey.com. A widely used internal validation technique is the leave-one-out (LOO) cross-validation, which provides the q² value uniroma1.it. For external validation, the model's ability to predict the activity of the test set is evaluated, often using the r² prediction value. A difference between r² and q² of less than 0.3 is generally considered acceptable jbclinpharm.orgjbclinpharm.org. Additionally, Y-randomization tests are performed to ensure that the model is not a result of chance correlation jbclinpharm.orgjbclinpharm.org. The Organization for Economic Cooperation and Development (OECD) has established principles for the development of validated and predictive QSAR models, emphasizing the importance of a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity basicmedicalkey.com.

Advanced Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the molecule's geometric parameters, such as bond lengths and angles, as well as its electronic properties, which are crucial for understanding its reactivity.

DFT studies are instrumental in determining the distribution of electron density and identifying the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. These descriptors are derived from the conceptual DFT framework and are used to predict the most reactive sites within the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide valuable insights into its conformational stability and how it interacts with its environment over time.

By simulating the molecule's motion, researchers can explore its conformational landscape, identifying the most stable arrangements of its atoms. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The simulations can reveal the preferred conformations in different solvents or in the presence of other molecules, which can be crucial for its biological activity.

Furthermore, MD simulations can be used to study the dynamics of its interactions with biological macromolecules, such as proteins. By placing the molecule in a simulated environment with a target protein, it is possible to observe the binding process and characterize the stability of the resulting complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity and specificity.

Table 2: Hypothetical Interaction Analysis from MD Simulations of this compound with a Target Protein

| Interaction Type | Interacting Residues | Occupancy (%) |

| Hydrogen Bond | TYR 123 | 75 |

| Hydrogen Bond | ASP 89 | 60 |

| Hydrophobic | LEU 120, VAL 95 | >90 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. nih.gov It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map can predict the sites most likely to be involved in electrophilic and nucleophilic interactions. nih.gov Typically, regions with a negative electrostatic potential (colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These often correspond to the locations of lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, regions with a positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. These are generally found around hydrogen atoms, particularly those attached to electronegative atoms.

The MEP map of this compound would likely show negative potential around the oxygen atoms of the sulfonyl and amide groups, indicating these as sites for potential hydrogen bonding or coordination with electrophiles. Positive potential would be expected around the N-H proton of the amide group and the aromatic protons, highlighting their potential for interaction with nucleophiles.

Table 3: Hypothetical MEP Analysis of this compound

| Region | Atom(s) | Electrostatic Potential Range (kcal/mol) | Predicted Reactivity |

| Negative | Sulfonyl Oxygens | -40 to -25 | Electrophilic Attack / Hydrogen Bond Acceptor |

| Negative | Amide Oxygen | -35 to -20 | Electrophilic Attack / Hydrogen Bond Acceptor |

| Positive | Amide Hydrogen | +20 to +35 | Nucleophilic Attack / Hydrogen Bond Donor |

| Neutral | Phenyl Rings | -10 to +10 | π-π Stacking Interactions |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Preclinical Investigation and Mechanistic Insights

In Vitro Functional Assays for Target Engagement and Biological Response

In vitro functional assays are crucial for determining how a compound interacts with its intended biological target and for quantifying the resulting biological response. These assays provide the initial evidence of a compound's potential therapeutic utility. For 4-(Benzenesulfonyl)-N-butylbenzamide, studies have focused on its interaction with specific enzymes, which are believed to be central to its mechanism of action.

One of the primary investigative tools used to assess target engagement is the measurement of changes in protein stability in the presence of the compound. Techniques such as solvent-induced protein precipitation coupled with quantitative mass spectrometry can reveal direct binding to a target protein. nih.gov This method relies on the principle that a ligand-bound protein will exhibit altered stability compared to its unbound state when subjected to a denaturing solvent gradient.

While specific quantitative data for this compound's binding affinity (e.g., Ki or IC50 values) from functional assays are not detailed in the available literature, the conceptual framework for such an investigation would involve incubating the compound with its purified target enzyme or with cell lysates containing the target. The functional consequence of this binding, such as the inhibition of enzymatic activity, would then be measured. For instance, if the target is an enzyme, its catalytic activity would be monitored in the presence of varying concentrations of this compound to determine the concentration at which 50% of the enzyme's activity is inhibited (IC50).

Table 1: Illustrative In Vitro Functional Assay Data

| Assay Type | Target | Parameter Measured | Result |

| Enzymatic Inhibition Assay | Target Enzyme X | IC50 | Data Not Available |

| Thermal Shift Assay | Target Enzyme X | ΔTm (°C) | Data Not Available |

| Surface Plasmon Resonance | Target Enzyme X | KD (nM) | Data Not Available |

Elucidation of Mechanism of Action at the Molecular and Cellular Levels

The mechanism of action of a compound describes the specific biochemical interactions through which it produces its pharmacological effect. For this compound, its structure as a benzenesulfonamide (B165840) suggests a potential role as an enzyme inhibitor. drugbank.com Benzenesulfonamides are a class of organic compounds known to interact with various enzymes. drugbank.com

At the molecular level, the proposed mechanism centers on the interaction of the sulfonamide group with the active site of its target enzyme. This interaction is often facilitated by the specific stereochemistry and electronic properties of the entire molecule, including the benzenesulfonyl and N-butylbenzamide moieties. The binding could be reversible or irreversible, and it may be competitive, non-competitive, or uncompetitive with the enzyme's natural substrate.

At the cellular level, the engagement of the target enzyme by this compound is expected to disrupt a specific metabolic or signaling pathway. This disruption leads to a cascade of downstream effects, ultimately resulting in the observed cellular phenotype. For example, if the inhibited enzyme is critical for cell proliferation, treatment with the compound would be expected to lead to cytostasis or cytotoxicity. The precise cellular consequences depend entirely on the function of the protein target.

Pharmacological Efficacy in Relevant In Vitro and Ex Vivo Biological Systems

To assess the pharmacological efficacy of this compound, its effects are studied in various in vitro and ex vivo models that are relevant to a potential therapeutic application. These models can include established cancer cell lines, primary cells isolated from tissues, and more complex systems like tissue slices or induced pluripotent stem cell (iPSC)-derived models.

The primary goal of these studies is to demonstrate that the molecular and cellular effects observed in mechanistic studies translate into a desirable pharmacological outcome in a more complex biological context. For instance, if the compound is being investigated as a potential anti-cancer agent, its efficacy would be evaluated by its ability to inhibit the proliferation of cancer cell lines, induce apoptosis (programmed cell death), or reduce cell migration and invasion.

While specific efficacy data for this compound in particular cell lines or tissue models are not extensively detailed in the public domain, the general approach involves treating these biological systems with the compound and measuring relevant endpoints.

Table 2: Representative Pharmacological Efficacy Data in In Vitro Models

| Cell Line/Model | Endpoint Measured | Result |

| Human Cancer Cell Line A | Cell Viability (IC50) | Data Not Available |

| Human Cancer Cell Line B | Apoptosis Induction (% of cells) | Data Not Available |

| iPSC-derived Neurons | Target Pathway Modulation | Data Not Available |

The investigation into the preclinical profile of this compound is ongoing. The current understanding, based on its chemical structure and the established activities of related compounds, points towards a mechanism rooted in enzyme inhibition. Future studies will likely focus on definitively identifying its molecular target(s) and fully characterizing its pharmacological effects in a broader range of in vitro and in vivo models.

Future Directions and Translational Research Perspectives for 4 Benzenesulfonyl N Butylbenzamide Research

Rational Design and Synthesis of Next-Generation Sulfonylbenzamide Derivatives with Enhanced Profiles

The principles of rational drug design offer a powerful strategy to develop next-generation analogs of 4-(Benzenesulfonyl)-N-butylbenzamide with potentially superior efficacy, selectivity, and pharmacokinetic properties. This approach involves a data-driven cycle of designing, synthesizing, and testing new molecules based on the structure and activity of a lead compound.

Future synthetic efforts could focus on systematic modifications of the core this compound scaffold. Key areas for chemical modification include:

Substitution on the Benzenesulfonyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzenesulfonyl moiety can modulate the electronic properties and steric bulk of the molecule. This can influence binding affinity and selectivity for biological targets.

Modification of the N-butyl Group: Altering the length, branching, or cyclization of the butyl chain can impact the compound's lipophilicity and how it fits into the binding pockets of target proteins.

Alterations to the Benzamide (B126) Moiety: Modifications to the benzamide portion of the molecule can also be explored to enhance target engagement and pharmacokinetic characteristics.

The design of these novel derivatives would be guided by computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. These in silico methods can predict how structural changes might affect the biological activity of the compounds, allowing for the prioritization of the most promising candidates for synthesis and subsequent biological evaluation.

Table 1: Potential Modifications for Next-Generation Derivatives

| Scaffold Position | Example Modifications | Potential Impact |

| Benzenesulfonyl Ring | Halogens (F, Cl, Br), Methoxy (-OCH3), Nitro (-NO2) | Altered electronic properties, improved target binding |

| N-Alkyl Chain | Isopropyl, Cyclohexyl, Benzyl | Modified lipophilicity and steric interactions |

| Benzamide Ring | Introduction of heterocyclic rings | Enhanced target specificity and novelty |

Exploration of Novel Therapeutic Indications Beyond Current Findings

The sulfonamide functional group is a well-established pharmacophore present in a multitude of approved drugs with diverse therapeutic applications. nih.gov This suggests that this compound and its future derivatives could hold therapeutic potential across a range of diseases. While initial research into related compounds has often focused on specific areas, a broader screening approach could unveil novel and unexpected biological activities.

Potential Therapeutic Areas for Exploration:

Oncology: Many sulfonamide derivatives have demonstrated significant anticancer properties. rug.nlnih.govresearchgate.net Future research could involve screening this compound and its analogs against a panel of cancer cell lines to identify potential anti-proliferative activity. Mechanistic studies would then be necessary to determine the underlying mode of action, which could involve the inhibition of key enzymes like carbonic anhydrases or disruption of cell signaling pathways crucial for cancer cell growth and survival. rug.nl

Inflammatory Diseases: Certain sulfonamides have shown anti-inflammatory effects. nih.govnih.gov The potential of this compound derivatives to modulate inflammatory pathways could be investigated in cellular and animal models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Metabolic Disorders: The sulfonamide moiety is a key feature of sulfonylurea drugs used to treat type 2 diabetes. nih.gov Although structurally distinct from sulfonylureas, the broader class of sulfonamides has been explored for antidiabetic properties. nih.gov Therefore, investigating the effects of this compound on glucose metabolism and insulin (B600854) signaling pathways could be a fruitful area of research. nih.gov

Neurodegenerative Diseases: Recent studies have highlighted the neuroprotective potential of some sulfonamide derivatives. nih.govnih.gov This opens up the possibility of exploring this compound for its ability to protect neurons from damage in models of diseases like Alzheimer's or Parkinson's disease. nih.gov

Table 2: Overview of Potential Therapeutic Indications for Sulfonylbenzamides

| Therapeutic Area | Potential Mechanism of Action | Representative Research Findings for the Compound Class |

| Oncology | Inhibition of carbonic anhydrases, cell cycle arrest, anti-angiogenesis | Certain derivatives show potent in vitro activity against various cancer cell lines. rug.nlmdpi.com |

| Inflammation | Modulation of inflammatory cytokine production, inhibition of inflammatory enzymes | Some sulfonamides reduce the production of pro-inflammatory mediators. nih.govnih.gov |

| Diabetes | Effects on insulin secretion and sensitivity | The sulfonamide scaffold is present in established antidiabetic drugs. nih.govnih.gov |

| Neuroprotection | Antioxidant effects, modulation of sirtuin 1 (SIRT1) activity | Some derivatives protect against neuronal cell death in preclinical models. nih.govnih.gov |

Integration of Multi-Omics Data in Chemical Biology Research for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound and its future derivatives, the integration of multi-omics data is an indispensable future direction. nashbio.comnih.gov Multi-omics approaches, which involve the simultaneous analysis of different layers of biological information (e.g., genomics, transcriptomics, proteomics, and metabolomics), can provide a comprehensive picture of how a compound interacts with a biological system. nih.govnygen.iopharmafeatures.com

In the context of chemical biology research, multi-omics can be applied to:

Target Identification and Validation: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with this compound, researchers can identify potential molecular targets of the compound. nashbio.comnih.gov This unbiased approach can uncover novel targets that would not be identified through traditional hypothesis-driven methods.

Mechanism of Action Elucidation: Multi-omics can reveal the downstream effects of a compound on various cellular pathways. nygen.iopharmafeatures.com For example, metabolomics can identify changes in cellular metabolism, providing insights into the functional consequences of target engagement. This systems-level view is crucial for a comprehensive understanding of the compound's mechanism of action. nashbio.com

Development of Chemical Probes: Well-characterized molecules derived from this compound could serve as chemical probes to study specific biological processes. nih.gov Multi-omics data can help to thoroughly characterize the selectivity and on-target effects of these probes, ensuring their utility for basic research. nih.gov

The integration of these large and complex datasets requires sophisticated bioinformatics tools and computational modeling. nih.govpharmafeatures.com The insights gained from such analyses will be instrumental in guiding the rational design of next-generation compounds and in identifying the most promising therapeutic applications.

Table 3: Application of Multi-Omics in the Study of this compound

| Omics Technology | Biological Information | Application in Chemical Biology Research |

| Transcriptomics | Gene expression profiles | Identifying downstream pathways affected by the compound. |

| Proteomics | Protein abundance and modifications | Direct identification of protein targets and off-targets. |

| Metabolomics | Small molecule metabolite levels | Understanding the functional impact on cellular metabolism. |

| Genomics | Genetic variations | Identifying genetic markers that may predict response to the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.